molecular formula C6H8O B13833508 2-Cyclopentene-1-carbaldehyde CAS No. 29329-02-0

2-Cyclopentene-1-carbaldehyde

Cat. No.: B13833508
CAS No.: 29329-02-0
M. Wt: 96.13 g/mol
InChI Key: COZFPWQAMFVQIA-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-carbaldehyde (C₆H₈O) is a cyclic aldehyde featuring a five-membered cyclopentene ring with a conjugated double bond and an aldehyde group at the first carbon position. Its structure combines the reactivity of an aldehyde with the strain and electronic effects of the unsaturated cyclopentene ring.

Properties

IUPAC Name

cyclopent-2-ene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZFPWQAMFVQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568564
Record name Cyclopent-2-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29329-02-0
Record name Cyclopent-2-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentene-1-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Another method involves the hydroformylation of cyclopentene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen to add a formyl group to the double bond, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale hydroformylation processes. The use of continuous flow reactors and optimized catalysts allows for efficient production with high yields. The reaction conditions are carefully controlled to ensure the selectivity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-cyclopentene-1-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the ring can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted cyclopentane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Hydrohalic acids (HCl, HBr)

Major Products Formed

    Oxidation: 2-Cyclopentene-1-carboxylic acid

    Reduction: 2-Cyclopentene-1-methanol

    Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

2-Cyclopentene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-Cyclopentene-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The double bond in the ring also allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Cyclic Aldehydes with Varying Ring Sizes

The size of the cyclic backbone significantly influences reactivity and stability.

Compound Name Ring Size Key Structural Features Reactivity/Biological Notes Reference
2-Cyclopentene-1-carbaldehyde 5-membered Cyclopentene + aldehyde High ring strain enhances aldehyde reactivity; potential for Diels-Alder reactions
3-Cyclohexene-1-carboxaldehyde 6-membered Cyclohexene + aldehyde Reduced ring strain; slower nucleophilic addition due to lower electrophilicity
1-(2-Chloroethyl)cycloheptane-1-carbaldehyde 7-membered Cycloheptane + chloroethyl + aldehyde Larger ring reduces steric hindrance; chloroethyl group enhances electrophilicity

Key Findings :

  • Smaller rings (e.g., cyclopentene) exhibit higher strain, increasing electrophilicity and reaction rates in aldehyde groups .
  • Cycloheptane derivatives show improved steric accessibility for biomolecular interactions compared to smaller rings .

Substituent Effects on Cyclic Aldehydes

Substituents like halogens, hydroxy groups, or methyl groups alter electronic and steric properties.

Compound Name Substituents Impact on Properties Reference
1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde Chloromethyl + methyl on cyclopentane Chlorine increases electrophilicity; methyl enhances steric bulk
1-(2-Hydroxy-2-methylpropyl)cyclopentane-1-carbaldehyde Hydroxy + methylpropyl on cyclopentane Hydroxy group enables hydrogen bonding; methylpropyl increases lipophilicity
2-Methyl-2-cyclopenten-1-one Methyl + ketone on cyclopentene Ketone group reduces aldehyde-like reactivity; methyl stabilizes ring strain

Key Findings :

  • Electron-withdrawing groups (e.g., chlorine) enhance aldehyde reactivity in nucleophilic additions .
  • Hydroxy groups expand application scope in drug design by enabling hydrogen-bonding interactions .

Cross-Ring Structural Modifications

Incorporation of additional rings (e.g., cyclopropane) or functional groups introduces unique reactivity.

Compound Name Structural Features Unique Behavior Reference
1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde Cyclopropane + methyl on cyclopentane + aldehyde Cyclopropane ring adds torsional strain; enhances thermal stability
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde Cyclopropane + cyclobutyl + methylsulfanyl Methylsulfanyl group enables thiol-ene click chemistry
1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde Cyclopropane + methylpropenyl + aldehyde Conjugated double bonds enable polymerization

Key Findings :

  • Cyclopropane rings introduce strain and rigidity, favoring ring-opening reactions .
  • Sulfur-containing substituents (e.g., methylsulfanyl) expand utility in materials science .

Functional Group Comparisons

Replacing the aldehyde group with other functionalities alters applications.

Compound Name Functional Group Key Differences vs. Aldehyde Reference
2-Cyclopentene-1-acetic acid Carboxylic acid Higher acidity; forms salts and esters
2-Hydroxy-3-methyl-2-cyclopentene-1-one Ketone Less reactive toward nucleophiles; stable enol tautomers
1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carboxylic acid Carboxylic acid Bioactivity in enzyme inhibition; used in prodrugs

Key Findings :

  • Carboxylic acid derivatives are more polar and suited for pharmaceutical formulations .
  • Ketones are less reactive but more stable under acidic conditions .

Biological Activity

2-Cyclopentene-1-carbaldehyde, an organic compound with the molecular formula C6_6H8_8O, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by a five-membered ring with a double bond and an aldehyde functional group. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis and potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Preliminary studies suggest that the compound may inhibit microbial growth, although specific mechanisms remain to be fully elucidated .

The mechanism of action for this compound involves its reactivity with nucleophiles due to the presence of the aldehyde group. This high reactivity allows it to form covalent bonds with various biological molecules, potentially leading to inhibition of microbial enzymes or disruption of cellular processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

These results indicate that this compound possesses notable antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.

Study 2: Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against various fungi. The results showed promising activity against Candida species:

Fungal StrainInhibition Zone (mm)
Candida albicans20
Candida glabrata15

The observed inhibition zones suggest that this compound could serve as a lead compound for antifungal drug development.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
CyclopentanecarboxaldehydeAldehydeLimited antimicrobial activity
Cyclohexene-1-carbaldehydeAldehydeModerate antifungal activity
2-Cyclohexene-1-carbaldehydeAldehydeNotable antimicrobial properties

This comparison highlights that while similar compounds exist, this compound demonstrates superior biological activity, particularly in antimicrobial contexts .

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